
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide is a complex organic compound with the molecular formula C34H69NO3. It is a ceramide-like molecule, which means it shares structural similarities with ceramides, a class of lipid molecules found in high concentrations within the cell membrane of eukaryotic cells. Ceramides play a crucial role in maintaining the skin barrier and regulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide typically involves the reaction of hexacosanoic acid with sphinganine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process involves the following steps:
Activation of Hexacosanoic Acid: Hexacosanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated hexacosanoic acid is then reacted with sphinganine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of ceramide-like molecules in various chemical reactions.
Biology: Investigated for its role in cellular signaling pathways and its impact on cell membrane integrity.
Medicine: Explored for its potential therapeutic applications in treating skin disorders and diseases related to lipid metabolism.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing and barrier-enhancing properties
作用機序
The mechanism of action of N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide involves its interaction with cellular membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability. This integration can modulate various signaling pathways, impacting cellular processes such as apoptosis, differentiation, and proliferation. The compound’s hydroxyl groups and amide bond play a crucial role in its interaction with other lipid molecules and proteins within the membrane .
類似化合物との比較
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide can be compared with other ceramide-like molecules such as:
N-(1,3-dihydroxyoctadecan-2-yl)palmitamide: Similar structure but with a shorter fatty acid chain.
N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide: Contains a double bond in the fatty acid chain, affecting its chemical properties and biological activity.
α-Galactosylceramide: A synthetic glycolipid with potent immunostimulant properties .
This compound is unique due to its specific fatty acid chain length and hydroxyl group positioning, which influence its physical and chemical properties, as well as its biological activity.
特性
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)hexacosanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWERZHCPHDHUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H89NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)
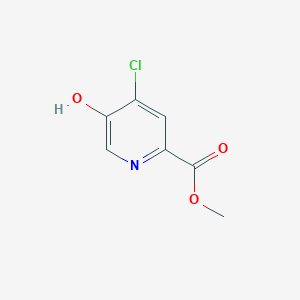


![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)

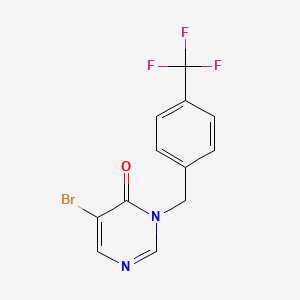
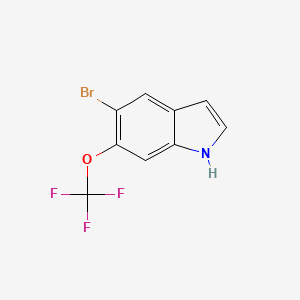

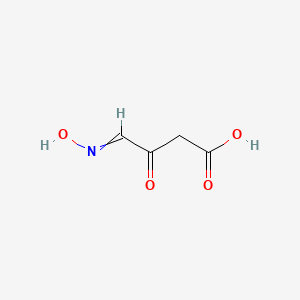
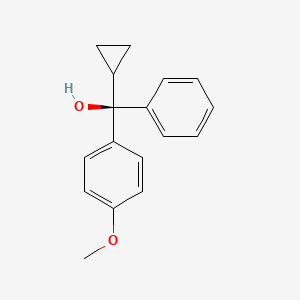
![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
